molecular formula C12H21N3O6 B1252853 (R,S,S)-nicotianamine

(R,S,S)-nicotianamine

Cat. No.: B1252853
M. Wt: 303.31 g/mol
InChI Key: KRGPXXHMOXVMMM-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S,S)-nicotianamine is a nicotianamine. It derives from a (R)-azetidine-2-carboxylic acid. It is an enantiomer of a (S,R,R)-nicotianamine.

Scientific Research Applications

Metal Detoxification and Phytoremediation

(R,S,S)-Nicotianamine plays a crucial role in metal detoxification in plants. It has been observed that overexpression of nicotianamine synthase, which leads to increased biosynthesis of nicotianamine, enhances plants' tolerance to high levels of various metals, notably nickel. This finding suggests nicotianamine's potential utility in phytoremediation, a process of using plants to remove, transfer, stabilize, and destroy contaminants in soil and water environments (Kim et al., 2005).

Role in Iron Metabolism

Nicotianamine is integral to iron metabolism in plants, acting as an intermediate for the biosynthesis of mugineic acid-family phytosiderophores (MAs) in Gramineae. It's observed that nicotianamine synthase activity in plants is induced under iron deficiency, suggesting its role in helping plants adapt to low iron conditions. This makes nicotianamine an important factor in plant nutrition, especially in iron-poor soil environments (Higuchi et al., 2004).

Iron Loading in Seeds

Nicotianamine is also speculated to be involved in seed loading with micronutrients, particularly iron. Studies on Arabidopsis mutants with altered nicotianamine synthase genes have shown that nicotianamine is necessary for the proper mobilization of iron, especially for supplying iron to flowers and seeds. These findings have significant implications for agricultural practices, particularly in terms of enhancing the nutritional value of crops (Klatte et al., 2009).

Potential in Reducing Hypertension

Nicotianamine has shown potential in reducing hypertension in humans. Studies indicate that it inhibits the angiotensin I-converting enzyme (ACE), a key player in the renin-angiotensin system (RAS) that regulates blood pressure. This suggests that dietary intake of nicotianamine, found in plant-based foods, could contribute to managing hypertension (Hayashi & Kimoto, 2007).

Enhancing Iron Bioavailability

Nicotianamine has been observed to enhance the bioavailability of iron when consumed in diet. It functions as a metal chelator with a high affinity for ferrous iron, suggesting its potential use in biofortification strategies to improve the iron content and absorption from staple foods (Beasley et al., 2019).

Properties

Molecular Formula

C12H21N3O6

Molecular Weight

303.31 g/mol

IUPAC Name

(2R)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9+/m0/s1

InChI Key

KRGPXXHMOXVMMM-XHNCKOQMSA-N

Isomeric SMILES

C1CN([C@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N

SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N

Canonical SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,S,S)-nicotianamine
Reactant of Route 2
(R,S,S)-nicotianamine
Reactant of Route 3
(R,S,S)-nicotianamine
Reactant of Route 4
(R,S,S)-nicotianamine
Reactant of Route 5
(R,S,S)-nicotianamine
Reactant of Route 6
(R,S,S)-nicotianamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.